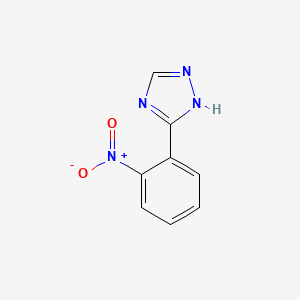

5-(2-nitrophenyl)-1H-1,2,4-triazole

Overview

Description

5-(2-Nitrophenyl)-1H-1,2,4-triazole (5-NPT) is a synthetic molecule that has been widely studied in recent years due to its potential applications in scientific research. 5-NPT is a five-member heterocyclic aromatic compound that belongs to the triazole family. It has been used in various areas of science, such as biochemistry and drug development, due to its unique properties.

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including 5-(2-nitrophenyl)-1H-1,2,4-triazole, have been extensively studied for their broad range of biological activities. These heterocyclic compounds are notable for their diverse structural variations, which contribute to their widespread use in drug development and other scientific applications. Ferreira et al. (2013) highlighted the importance of triazole compounds, emphasizing their antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The need for new, efficient preparations of triazoles that align with green chemistry principles is also underscored, indicating the ongoing research efforts to find sustainable and effective uses for these compounds (Ferreira et al., 2013).

Applications in Material Science

Triazole derivatives are not only limited to pharmaceutical applications but also extend to material science, demonstrating their versatility. For example, Singh and Felix (2003) reviewed the applications of NTO and its salts, focusing on their crystal structure, thermolysis, and potential as high-energetic materials. This review provides an insight into the applications of triazole derivatives beyond biological activity, showing their potential in developing materials with specific properties for industrial use (Singh & Felix, 2003).

Advances in Synthesis and Biological Features

Recent research efforts have been directed towards exploring the synthesis of biologically active 1,2,4-triazole derivatives. Ohloblina (2022) conducted a literature review on the biological features of new 1,2,4-triazole derivatives, revealing their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. This work emphasizes the potential of 1,2,4-triazole derivatives in addressing various health concerns through chemical modeling and the synthesis of new compounds (Ohloblina, 2022).

Proton-Conducting Polymeric Membranes

Exploring the use of 1,2,4-triazole in the development of proton-conducting fuel cell membranes, Prozorova and Pozdnyakov (2023) provided a comparative analysis of composite polymer materials based on 1H-1,2,4-triazole. Their findings suggest that these materials are promising for creating heat-resistant, electrochemically stable, and mechanically strong membranes with high ionic conductivity under anhydrous conditions and at high temperatures. This application demonstrates the potential of 1,2,4-triazole derivatives in the energy sector, particularly in fuel cell technology (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

A similar compound, 5-(2-nitrophenyl)-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli . This enzyme plays a crucial role in protein synthesis and regulation .

Mode of Action

It can be inferred that the compound might interact with its target enzyme, potentially inhibiting its function . This could result in changes in protein synthesis and regulation, affecting the overall metabolic processes of the organism.

Biochemical Pathways

Given its potential target, it could impact the pathways related to protein synthesis and regulation . The downstream effects could include altered protein expression and potentially disrupted cellular functions.

Result of Action

Based on its potential target, it could lead to changes in protein synthesis and regulation, which could have significant effects at the cellular level .

properties

IUPAC Name |

5-(2-nitrophenyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKSLQJFMFZZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-nitrophenyl)-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

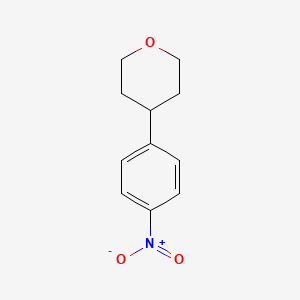

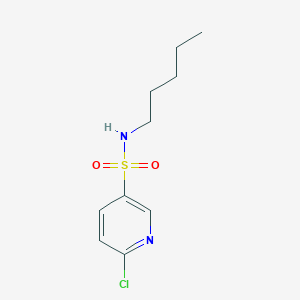

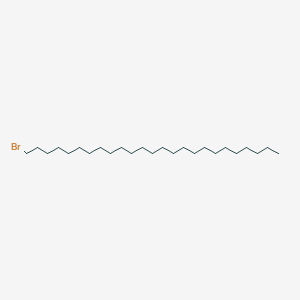

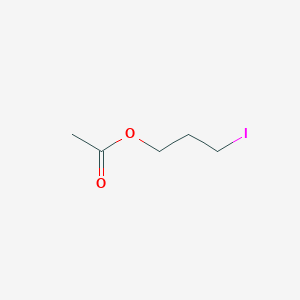

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)